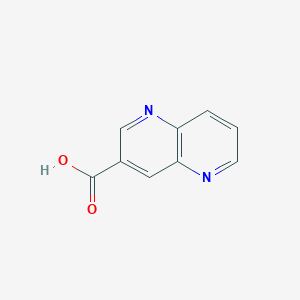

1,5-Naphthyridine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1,5-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIFRKKQXKCKQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595388 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-64-7 | |

| Record name | 1,5-Naphthyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-naphthyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Privileged 1,5-Naphthyridine Scaffold

An In-depth Technical Guide to the Chemical Properties of 1,5-Naphthyridine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. As a key synthetic intermediate, its distinct chemical properties are fundamental to the development of novel therapeutics. This document delves into its structure, synthesis, reactivity, and analytical characterization, offering field-proven insights for professionals in drug discovery and development.

The 1,5-naphthyridine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure, containing two fused pyridine rings, provides a well-defined three-dimensional arrangement for substituent groups. This framework is a bioisostere of quinoline and naphthalene and is found in numerous biologically active molecules. The introduction of a carboxylic acid group at the 3-position creates a versatile handle for synthetic modification, making this compound a crucial building block for constructing diverse chemical libraries. Its derivatives have shown promise as inhibitors of enzymes like TGF-β type I receptor (ALK5) and topoisomerase, as well as exhibiting antimicrobial properties.

Molecular Structure and Physicochemical Properties

This compound is a solid organic compound whose structure features a carboxylic acid substituent on the electron-deficient naphthyridine ring system.

The Synthetic Chemist's Guide to 1,5-Naphthyridine-3-carboxylic Acid: A Privileged Scaffold in Medicinal Chemistry

Abstract

The 1,5-naphthyridine-3-carboxylic acid core is a cornerstone in the design of numerous therapeutic agents, exhibiting a wide spectrum of biological activities.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic pathways to this privileged heterocyclic scaffold. We will delve into the mechanistic intricacies, field-proven experimental protocols, and comparative analyses of the most prevalent synthetic strategies, including the Gould-Jacobs reaction, the Friedländer annulation, and the Skraup synthesis. This guide is structured to not only provide step-by-step instructions but also to foster a deeper understanding of the chemical principles that govern these transformations, empowering chemists to optimize and troubleshoot their synthetic endeavors.

The Significance of the this compound Moiety

The rigid, planar structure and the presence of two nitrogen atoms in the 1,5-naphthyridine ring system allow for a variety of interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. The addition of a carboxylic acid group at the 3-position further enhances its potential for targeted drug design, enabling the formation of critical salt bridges and hydrogen bonds with protein active sites. Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[1]

The Gould-Jacobs Reaction: A Classic and Versatile Approach

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines and their nitrogenated analogs, including the 1,5-naphthyridine core.[1][2][3] This pathway is particularly valuable for accessing 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, a key precursor to the title compound. The reaction proceeds in a stepwise manner, beginning with the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal cyclization.[1][3]

Mechanistic Insights

The reaction is initiated by a nucleophilic attack of the amino group of 3-aminopyridine on the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM), leading to the formation of a vinylogous amide intermediate after the elimination of ethanol.[1] The subsequent high-temperature cyclization is a 6-electron electrocyclization reaction, which forms the dihydronaphthyridine ring. This intermediate then tautomerizes to the more stable 4-hydroxy-1,5-naphthyridine-3-carboxylate ester.[1][3]

Detailed Experimental Protocol

This protocol outlines the synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid from 3-aminopyridine.

Step 1: Synthesis of Ethyl 2-((pyridin-3-ylamino)methylene)malonate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-aminopyridine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the reaction mixture at 110-120 °C for 2 hours.

-

Allow the mixture to cool to room temperature. The product often crystallizes upon cooling.

-

Wash the crude product with diethyl ether or petroleum ether to remove any unreacted starting materials.

-

Recrystallize the solid from ethanol to yield pure ethyl 2-((pyridin-3-ylamino)methylene)malonate.

Step 2: Synthesis of Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

-

Place the ethyl 2-((pyridin-3-ylamino)methylene)malonate (1 equivalent) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to 240-250 °C with vigorous stirring for 30-60 minutes.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Filter the solid, wash with hexane, and dry under vacuum to obtain ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate.

Step 3: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

-

Suspend ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water, and dry to yield 4-hydroxy-1,5-naphthyridine-3-carboxylic acid.

The Friedländer Annulation: A Convergent Approach

The Friedländer annulation is another powerful method for constructing quinoline and naphthyridine ring systems.[4] This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a related ketone with a compound containing an active methylene group, such as diethyl malonate.[4][5]

Mechanistic Considerations

The Friedländer synthesis can proceed through two primary mechanistic pathways. One pathway involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. Alternatively, the reaction can begin with the formation of a Schiff base between the amino group and the carbonyl compound, which then undergoes an intramolecular aldol-type reaction to form the heterocyclic ring.[6] The choice of catalyst (acid or base) can influence the predominant pathway.

Experimental Protocol Considerations

While a detailed, universally applicable protocol is challenging due to the variability in substrates and catalysts, the following provides a general framework for the synthesis of an ethyl 1,5-naphthyridine-3-carboxylate derivative via a Friedländer reaction.

-

Starting Materials: The key starting materials are a 2-aminopyridine derivative with a carbonyl group at the 3-position (e.g., 2-amino-3-formylpyridine) and a compound with an active methylene group (e.g., diethyl malonate).

-

Catalyst: The reaction can be catalyzed by either an acid (e.g., p-toluenesulfonic acid, acetic acid) or a base (e.g., potassium hydroxide, piperidine).

-

Solvent and Temperature: The choice of solvent and reaction temperature is crucial and depends on the specific reactants and catalyst used. Common solvents include ethanol, dimethylformamide (DMF), and toluene. Temperatures can range from room temperature to reflux.

-

Work-up: The work-up procedure typically involves neutralization of the catalyst, extraction of the product into an organic solvent, and purification by column chromatography or recrystallization.

The Skraup Synthesis: A Classic Route to Naphthyridines

The Skraup synthesis is one of the oldest and most direct methods for the preparation of quinolines and naphthyridines.[7][8] The reaction involves heating a primary aromatic amine (such as 3-aminopyridine) with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[7][8]

Mechanistic Overview

The Skraup reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a Michael addition of the aminopyridine to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to yield the aromatic 1,5-naphthyridine ring system.[7]

Challenges in Synthesizing this compound via the Skraup Reaction

While the Skraup synthesis is effective for producing the parent 1,5-naphthyridine ring, its application to the direct synthesis of this compound is challenging. The harsh, strongly acidic and oxidizing conditions of the reaction are often incompatible with the carboxylic acid functional group. Therefore, this method is more suitable for preparing the core naphthyridine scaffold, which can then be functionalized in subsequent steps to introduce the carboxylic acid group.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the required purity of the final product.

| Parameter | Gould-Jacobs Reaction | Friedländer Annulation | Skraup Synthesis |

| Starting Materials | 3-Aminopyridine, Diethyl ethoxymethylenemalonate[1] | 2-Amino-3-formylpyridine (or related ketone), Diethyl malonate[5] | 3-Aminopyridine, Glycerol, Oxidizing agent[7] |

| Key Advantages | Well-established, reliable for 4-hydroxy derivatives, good yields.[1] | Convergent, allows for diverse substitutions. | Direct formation of the naphthyridine core from simple starting materials.[7] |

| Key Challenges | High cyclization temperatures, potential for byproducts.[9] | Availability of the substituted 2-aminopyridine-3-aldehyde, potential for side reactions. | Harsh reaction conditions, often low yields, not suitable for direct carboxylation.[2] |

| Typical Yields | Moderate to good | Variable, depends on substrates and conditions | Often low to moderate |

Conclusion and Future Perspectives

The synthesis of this compound remains an active area of research, driven by the continued importance of this scaffold in drug discovery. The Gould-Jacobs reaction stands out as a highly reliable and well-documented method for accessing the key 4-hydroxy-1,5-naphthyridine-3-carboxylic acid intermediate. The Friedländer annulation offers a more convergent and flexible approach, provided the requisite starting materials are accessible. While the Skraup synthesis is a classic method for forming the core naphthyridine ring, its harsh conditions limit its direct applicability for preparing the title compound.

Future research in this area will likely focus on the development of milder and more efficient catalytic systems for these classical reactions, as well as the exploration of novel synthetic methodologies that offer improved step economy and functional group tolerance. The continued innovation in synthetic organic chemistry will undoubtedly lead to even more elegant and practical routes to this vital medicinal chemistry building block.

References

-

Wikipedia. (2023). Friedländer synthesis. In Wikipedia. Retrieved from [Link]

-

Organic Chemistry. (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(15), 3508. [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

-

MDPI. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

-

Shiri, M., Zolfigol, M. A., & Tanbakouchian, Z. (2025). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Advances in Heterocyclic Chemistry. [Link]

-

Wikipedia. (2023). Skraup reaction. In Wikipedia. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Friedlaender Synthesis [organic-chemistry.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. Skraup reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

biological activity of 1,5-Naphthyridine-3-carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of 1,5-Naphthyridine-3-Carboxylic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1] This guide focuses specifically on derivatives of this compound, a core structure that has proven to be a fertile ground for the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] This document serves as a comprehensive resource, synthesizing technical data with field-proven insights. It provides an in-depth overview of the mechanisms of action, quantitative biological data, and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.

Core Synthetic Strategies: The Gould-Jacobs Reaction

The synthetic accessibility of the 1,5-naphthyridine core is a key driver of its exploration in medicinal chemistry. A cornerstone in the synthesis of the 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid scaffold, a crucial precursor, is the Gould-Jacobs reaction.[1][2] This versatile and robust method involves the condensation of a 3-aminopyridine with a malonic acid derivative, such as diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization to form the bicyclic ring system.[1] The resulting ester can then be hydrolyzed and further modified to generate a library of diverse 3-carboxylic acid derivatives.

Caption: Workflow of the Gould-Jacobs reaction for synthesizing the core scaffold.

Key Biological Activities

Anticancer Activity

Derivatives of 1,5-naphthyridine have emerged as potent anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[1][5] Their mechanisms of action are often multifaceted, involving the inhibition of critical enzymes required for cancer cell proliferation and survival.

Mechanism of Action: Dual Inhibition of Topoisomerase and Kinase Signaling

A primary mechanism of action for many anticancer 1,5-naphthyridine derivatives is the inhibition of topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis.

Furthermore, certain derivatives have been identified as potent and selective inhibitors of key signaling kinases, such as the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[6][7][8] The TGF-β pathway is frequently dysregulated in cancer, promoting cell growth, invasion, and metastasis. Inhibition of ALK5 by 1,5-naphthyridine derivatives blocks this signaling cascade, representing a targeted therapeutic strategy.[7][9]

Caption: Inhibition of the ALK5 kinase domain by 1,5-naphthyridine derivatives.

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of representative 1,5-naphthyridine derivatives have been evaluated against various human cancer cell lines.

| Compound ID | Cancer Cell Line | Biological Assay | IC₅₀ (µM) | Reference |

| 127a | A549 (Lung Carcinoma) | Cytotoxicity | 1.03 ± 0.30 | [1] |

| 127a | SKOV3 (Ovarian Cancer) | Cytotoxicity | 1.75 ± 0.20 | [1][5] |

| 16 | HeLa (Cervical Cancer) | Cytotoxicity | 0.7 | [10] |

| 16 | HL-60 (Leukemia) | Cytotoxicity | 0.1 | [10] |

| 15 | ALK5 Kinase | Autophosphorylation | 0.006 | [7][8] |

| 19 | ALK5 Kinase | Autophosphorylation | 0.004 | [7][8] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).[10]

-

Cell Seeding: Plate human cancer cells (e.g., A549, HeLa) in 96-well plates at a density of approximately 5x10³ cells/well in 180 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

Compound Preparation: Prepare a stock solution of the 1,5-naphthyridine derivative in DMSO. Create a series of 10x concentrated serial dilutions in culture medium.

-

Treatment: Add 20 µL of each compound dilution (or vehicle control, e.g., PBS/DMSO) to the appropriate wells.[10]

-

Incubation: Culture the cells for an additional 72-96 hours under the same conditions.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.[10]

-

Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Antimicrobial Activity

While the 1,8-naphthyridine isomer, nalidixic acid, is a well-known antibacterial agent, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[1][4]

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Similar to quinolone antibiotics, the antimicrobial action of many naphthyridine derivatives stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase).[11][12] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process required for DNA replication and repair. By binding to the enzyme-DNA complex, the compounds prevent the re-ligation of cleaved DNA, leading to a bactericidal effect.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Quantitative Data: Antimicrobial Activity

The efficacy of 1,5-naphthyridine derivatives is quantified by their Minimum Inhibitory Concentration (MIC).

| Compound | Target Microorganism | MIC (µg/mL) | Reference |

| Canthin-6-one | Staphylococcus aureus | 0.49 | [4] |

| Canthin-6-one | Escherichia coli | 3.91 | [4] |

| 10-methoxycanthin-6-one | Staphylococcus aureus (MRSA) | 3.91 | [4] |

| 10-hydroxycanthin-6-one | Bacillus cereus | 15.62 | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of an antimicrobial agent, providing a quantitative measure of its potency.[13][14][15]

-

Medium Preparation: Prepare sterile Mueller-Hinton Broth (MHB) or another appropriate liquid growth medium.

-

Compound Dilution: In a 96-well microtiter plate, add 50 µL of MHB to wells 2 through 12. Prepare a 2x working concentration of the 1,5-naphthyridine derivative in MHB and add 100 µL to well 1.

-

Serial Dilution: Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5x10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[14][16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Anti-inflammatory Activity

Naturally occurring and synthetic 1,5-naphthyridine derivatives have demonstrated significant anti-inflammatory properties.[3][4]

Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects are often achieved by inhibiting the production of key pro-inflammatory mediators. In cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, these compounds can reduce the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[3][4] The underlying mechanism can involve the modulation of inflammatory signaling pathways like the NF-κB pathway or direct inhibition of enzymes such as p38 MAP kinase.[2]

Caption: Inhibition of pro-inflammatory mediator production by 1,5-naphthyridines.

Quantitative Data: Anti-inflammatory Activity

The potency of these compounds is measured by their ability to inhibit the production of inflammatory mediators.

| Compound | Assay | Cell Line | IC₅₀ (µM) | Reference |

| Canthin-6-one derivative | NO Production | RAW 264.7 | 7.73 - 15.09 | [4] |

| Quassidine E | NO Production | RAW 264.7 | 20.51 - 66.96 | [4] |

| Quassidine E | IL-6 Production | RAW 264.7 | 20.51 - 66.96 | [4] |

| Quassidine E | TNF-α Production | RAW 264.7 | 20.51 - 66.96 | [4] |

Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the production of nitrite, a stable metabolite of NO, in the supernatant of LPS-stimulated macrophages.

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various concentrations of the 1,5-naphthyridine derivatives for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only.

-

Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.

-

Incubate for another 10 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite.

-

-

Quantification: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the IC₅₀ for NO inhibition.

Future Directions and Conclusion

The this compound scaffold is a remarkably versatile and promising starting point for the development of novel therapeutics.[1] Its synthetic accessibility combined with the potent and diverse biological activities of its derivatives makes it an attractive core for medicinal chemistry campaigns.[1]

Future efforts should focus on:

-

Expansion of Chemical Space: Synthesis and evaluation of a broader range of derivatives to establish robust structure-activity relationships (SAR).[1]

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds.

-

Pharmacokinetic Optimization: A concerted effort to improve the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their clinical translatability.[1]

References

- The Emerging Role of 1,5-Naphthyridine-4-carboxylic Acid in Medicinal Chemistry: A Technical Guide. Benchchem.

- Application Notes and Protocols for the Use of 1,5-Naphthyridine Derivatives as Kinase Inhibitor Scaffolds. Benchchem.

- Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

- Biological Activity of Naturally Derived Naphthyridines. PMC - PubMed Central.

- Biological Activity of Naturally Derived Naphthyridines. MDPI.

- Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. PubMed.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods.

- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. CoLab.

- Novel Anticancer Drug Protocols. Frederick National Lab for Cancer Research.

- Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. ResearchGate.

- Antimicrobial Susceptibility Test Kits. Creative Diagnostics.

- Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences.

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.

- Antimicrobial Activity of Naphthyridine Derivatives. MDPI.

- Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PMC - NIH.

- Antimicrobial Activity of Naphthyridine Derivatives. Semantic Scholar.

- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate.

- Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]

- 15. integra-biosciences.com [integra-biosciences.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

1,5-Naphthyridine-3-carboxylic acid mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1,5-Naphthyridine-3-carboxylic Acid Derivatives

Abstract

The 1,5-naphthyridine core, particularly when functionalized with a 3-carboxylic acid moiety, represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal foundation for developing highly specific therapeutic agents. Derivatives of this core exhibit a remarkable breadth of biological activities, functioning as potent anticancer and antibacterial agents. This guide provides an in-depth exploration of the primary mechanisms of action associated with this chemical class, moving beyond a simple recitation of facts to explain the causal links between molecular structure, target engagement, and cellular response. We will dissect the distinct ways these compounds interact with key cellular machinery—specifically topoisomerases and bacterial DNA gyrase—to exert their therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile and clinically significant class of molecules.

The 1,5-Naphthyridine Scaffold: A Tale of Two Targets - Eukaryotic and Prokaryotic

The therapeutic utility of a this compound derivative is not inherent to the core itself but is defined by the specific chemical groups appended to it. These substitutions dictate the molecule's ultimate biological target and, consequently, its mechanism of action. Broadly, these derivatives can be classified into two major therapeutic categories based on their primary targets:

-

Eukaryotic Topoisomerase Inhibitors: These compounds are primarily developed as anticancer agents. By targeting the enzymes that manage DNA topology in human cells (Topoisomerase I and II), they introduce catastrophic levels of DNA damage into rapidly dividing cancer cells, triggering cell cycle arrest and apoptosis.

-

Prokaryotic Topoisomerase (Gyrase/Topoisomerase IV) Inhibitors: These derivatives are designed as antibacterial agents. They selectively target the bacterial analogues of topoisomerases, enzymes that are essential for bacterial DNA replication and survival but are sufficiently distinct from their human counterparts to allow for selective toxicity.

This guide will examine these mechanisms in detail, providing the underlying biochemical principles, supportive quantitative data, and validated experimental protocols for their investigation.

Mechanism I: Anticancer Activity via Topoisomerase II Poisoning

The most clinically advanced 1,5-naphthyridine derivatives in oncology function as Topoisomerase II (Topo II) poisons. The exemplar for this mechanism is Voreloxin (formerly SNS-595, also known as Vosaroxin), a first-in-class anticancer quinolone derivative.[1][2]

The Molecular Target: Topoisomerase II

Topoisomerase II is a critical enzyme in eukaryotic cells, responsible for resolving the topological challenges that arise during DNA replication, transcription, and chromosome segregation. It functions by creating transient, enzyme-linked double-strand breaks (DSBs) in the DNA, allowing another DNA strand to pass through the gap, before re-ligating the break. This elegant process is essential for relieving supercoiling and untangling intertwined chromosomes.

The Poisoning Mechanism: A Two-Step Assault

Voreloxin's mechanism is not simply enzyme inhibition; it is a more insidious process known as "poisoning." It converts a vital enzyme into a cellular toxin that actively damages the genome.[3][4] This occurs through a coordinated, two-step process:

-

DNA Intercalation: Voreloxin's planar naphthyridine core inserts itself between the base pairs of the DNA double helix.[1][5] This intercalation is not random; it shows a preference for GC-rich DNA regions, a feature that distinguishes it from other Topo II inhibitors like the anthracyclines.[1][2]

-

Cleavage Complex Stabilization: The presence of the intercalated drug traps the Topoisomerase II enzyme in its intermediate state, covalently bound to the 5' ends of the DNA at the site of the double-strand break. This ternary drug-DNA-enzyme structure is known as the "cleavage complex." By stabilizing this complex, Voreloxin prevents the enzyme from completing its catalytic cycle and re-ligating the DNA break.[3][4][6]

Cellular Consequences: From Checkpoint Activation to Apoptosis

The accumulation of these stabilized cleavage complexes, which are effectively permanent DNA double-strand breaks, triggers a cascade of cellular responses:

-

G2 Cell Cycle Arrest: The presence of extensive DNA damage activates cellular DNA damage response (DDR) pathways. Checkpoint kinases are activated, leading to a halt in the cell cycle, predominantly in the G2 phase, to allow time for repair.[3][4][5]

-

Induction of Apoptosis: In rapidly dividing cancer cells, the sheer number of Voreloxin-induced DNA breaks overwhelms the repair machinery. This irreparable damage serves as a potent signal for programmed cell death, or apoptosis.[3][7] The apoptotic cascade is executed by effector caspases, such as caspase-3, which dismantle the cell.[6]

The entire mechanistic pathway can be visualized as a logical sequence of events.

Caption: Voreloxin's mechanism of action pathway.

Quantitative Data: In Vitro Cytotoxicity

The potency of Voreloxin has been demonstrated across a wide range of cancer cell lines. The IC50 value, representing the concentration required to inhibit 50% of cell proliferation, is a key metric.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Acute Myeloid Leukemia | ~0.1 | [3] |

| MV4-11 | Acute Myeloid Leukemia | ~0.1 | [1] |

| K562 | Chronic Myeloid Leukemia | ~0.2 | [6] |

| HCT-116 | Colon Carcinoma | 0.04 - 0.97 | [7] |

| NCI/ADR-RES | Ovarian (Drug-Resistant) | 0.04 - 0.97 | [7] |

| KB | Nasopharyngeal Carcinoma | 0.04 - 0.97 | [7] |

Note: IC50 values can vary based on experimental conditions and assay duration.

Experimental Protocol: Topoisomerase II DNA Relaxation Assay

This biochemical assay is fundamental to confirming that a compound's activity is mediated through the direct inhibition of Topoisomerase II.

Principle: Topo II relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation. The different DNA topoisomers (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase II enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)

-

ATP solution (10 mM)

-

Test compound (Voreloxin) and vehicle control (DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose gel (1%) in TBE buffer with an intercalating dye (e.g., ethidium bromide or SYBR Safe)

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reaction Setup: On ice, prepare reaction tubes. For a standard 20 µL reaction, add:

-

13 µL nuclease-free water

-

2 µL 10x Assay Buffer

-

1 µL supercoiled DNA (e.g., at 0.25 µg/µL)

-

1 µL test compound at various concentrations (or DMSO vehicle)

-

1 µL ATP solution (final concentration 0.5 mM)

-

-

Enzyme Addition: Add 2 µL of Topoisomerase II enzyme to each tube to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.

-

Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.

-

Visualization: Image the gel under UV light. The supercoiled DNA (substrate) will migrate faster than the relaxed DNA (product). In the presence of an effective inhibitor, the DNA will remain in its supercoiled form.

Mechanism II: Antibacterial Activity via Gyrase/Topoisomerase IV Inhibition

While the 1,8-naphthyridine scaffold of nalidixic acid is the historical foundation of quinolone antibiotics, derivatives of the 1,5-naphthyridine isomer have also been developed as potent Novel Bacterial Topoisomerase Inhibitors (NBTIs).[8][9]

The Molecular Targets: DNA Gyrase and Topoisomerase IV

Bacteria possess two essential type II topoisomerases:

-

DNA Gyrase: Unique to prokaryotes, DNA gyrase introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating the initiation of replication. It is the primary target in many Gram-negative bacteria.[10][11]

-

Topoisomerase IV: This enzyme's primary role is to decatenate (unlink) daughter chromosomes following DNA replication, allowing them to segregate into daughter cells. It is the primary target in many Gram-positive bacteria.[8][10]

The ability of a compound to inhibit both enzymes is a highly desirable trait, as it can broaden the antibacterial spectrum and lower the frequency of resistance development.[8]

The Inhibition Mechanism: Halting Replication and Segregation

Similar to their anticancer counterparts, antibacterial naphthyridines act by stabilizing the enzyme-DNA cleavage complex.[12]

-

Complex Binding: The drug binds to the complex formed between the enzyme (Gyrase or Topo IV) and the bacterial DNA.

-

Ligation Inhibition: This binding event prevents the re-ligation of the DNA strands that the enzyme has cleaved. For gyrase, this results in double-strand breaks, while NBTIs can stabilize single-strand breaks.[11][13]

-

Replication Fork Collapse: The stalled cleavage complexes act as physical roadblocks to the DNA replication machinery, leading to replication fork collapse and the cessation of DNA synthesis.[14]

-

SOS Response and Cell Death: The accumulation of DNA damage triggers the bacterial SOS response, a global DNA damage repair system. However, overwhelming damage leads to the induction of programmed cell death pathways, resulting in a bactericidal effect.[11]

Caption: Antibacterial mechanism of 1,5-naphthyridine derivatives.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

For antibacterials, potency is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium.

| Compound Class | Target Bacteria | MIC (µg/mL) | Reference |

| 7-substituted 1,5-Naphthyridine Analogs | S. aureus | <0.008 - 4 | [9] |

| 7-substituted 1,5-Naphthyridine Analogs | E. coli | 0.12 - >64 | [9] |

| 1,8-Naphthyridine Derivative (Compound 14) | S. aureus ATCC 25923 | 1.95 | [15] |

| 1,8-Naphthyridine Derivative (Compound 14) | E. coli ATCC 25922 | 1.95 | [15] |

Note: Data for 1,8-naphthyridine derivatives is included for context, as they share the same molecular targets.

Experimental Protocol: DNA Gyrase Supercoiling Assay

Principle: DNA gyrase, in the presence of ATP, actively introduces negative supercoils into relaxed circular DNA. An inhibitor prevents this supercoiling activity. The different topoisomers can be resolved by agarose gel electrophoresis.

Materials:

-

E. coli DNA Gyrase (subunits A and B)

-

Relaxed circular plasmid DNA (e.g., pBR322, prepared by treating supercoiled plasmid with Topoisomerase I)

-

Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 0.1 mg/mL BSA, 6.5% glycerol)

-

Test compound and vehicle control (DMSO)

-

Stop Solution/Loading Dye (e.g., containing SDS, EDTA, and bromophenol blue)

-

Agarose gel (1%) in TBE buffer with an intercalating dye

-

Gel electrophoresis system and imaging equipment

Procedure:

-

Reconstitution: If subunits A and B are separate, reconstitute the holoenzyme according to the manufacturer's instructions.

-

Reaction Setup: On ice, prepare reaction tubes. For a 30 µL reaction, add:

-

Relaxed pBR322 DNA (e.g., 0.5 µg)

-

Assay Buffer components

-

Test compound at various concentrations (or DMSO vehicle)

-

Nuclease-free water to near final volume

-

-

Enzyme Addition: Add DNA Gyrase enzyme to initiate the reaction. Include a "no enzyme" control (which will show the relaxed DNA band) and a "no drug" positive control (which will show the supercoiled product).

-

Incubation: Incubate the reactions at 37°C for 1 hour.

-

Termination: Stop the reaction by adding 6 µL of Stop Solution/Loading Dye.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel until adequate separation is achieved.

-

Visualization: Image the gel. The relaxed DNA starting material migrates slower than the supercoiled product. An effective inhibitor will result in a band corresponding to the relaxed DNA substrate.

Mechanism III: Antiproliferative Activity via Topoisomerase I Inhibition

A third, distinct anticancer mechanism has been identified for certain 1,5-naphthyridine derivatives: the inhibition of Topoisomerase I (Topo I).[16][17]

4.1. The Molecular Target: Topoisomerase I

Unlike Topo II, Topo I relieves torsional stress in DNA by creating transient single-strand breaks. It nicks one strand, allows the DNA to rotate, and then reseals the nick. This activity is vital during transcription and replication.

4.2. The Inhibition Mechanism

Similar to the well-known Topo I inhibitor camptothecin, these 1,5-naphthyridine derivatives are believed to function by trapping the Topo I-DNA cleavage complex.[16] This prevents the re-ligation of the single-strand break. When a replication fork encounters this stabilized complex, it causes the single-strand break to be converted into a permanent, cytotoxic double-strand break, leading to cell death.[17]

Sources

- 1. Voreloxin, a first-in-class anticancer quinolone derivative, acts synergistically with cytarabine in vitro and induces bone marrow aplasia in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voreloxin Is an Anticancer Quinolone Derivative that Intercalates DNA and Poisons Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vosaroxin - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

- 7. Voreloxin, formerly SNS-595, has potent activity against a broad panel of cancer cell lines and in vivo tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 11. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. New 1,4-dihydro[1,8]naphthyridine derivatives as DNA gyrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. addi.ehu.es [addi.ehu.es]

An In-depth Technical Guide to 1,5-Naphthyridine-3-carboxylic Acid and its Analogs

For Internal Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

The 1,5-naphthyridine scaffold represents a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 1,5-naphthyridine-3-carboxylic acid and its analogs, focusing on their synthesis, biological activities, and therapeutic potential. This document is designed to be a thorough resource, offering detailed experimental protocols, quantitative biological data, and insights into the structure-activity relationships (SAR) and mechanisms of action that govern the efficacy of this important class of compounds.

Introduction: The Significance of the 1,5-Naphthyridine Core

Naphthyridines, bicyclic aromatic compounds containing two nitrogen atoms, exist as six possible isomers, with the 1,5-isomer being a key building block in the development of novel therapeutics.[1] The great interest in 1,5-naphthyridines is driven by their diverse biological activities, which include antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory properties.[1] The this compound core, in particular, serves as a versatile template for the design of potent and selective modulators of various biological targets. This guide will delve into the chemistry and pharmacology of this core and its derivatives, providing the foundational knowledge necessary for its application in drug discovery and development.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂O₂ | [2] |

| Molecular Weight | 174.16 g/mol | [2] |

| CAS Number | 90418-64-7 | [2] |

| Appearance | Solid | [2] |

| SMILES | OC(=O)c1cnc2cccnc2c1 | [2] |

| InChI | 1S/C9H6N2O2/c12-9(13)6-4-8-7(11-5-6)2-1-3-10-8/h1-5H,(H,12,13) | [2] |

Synthesis of the this compound Scaffold

The construction of the this compound core is most commonly achieved through a multi-step sequence involving the Gould-Jacobs reaction, followed by hydrolysis.

The Gould-Jacobs Reaction: A Cornerstone in Naphthyridine Synthesis

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinoline derivatives and has been successfully adapted for the preparation of 4-hydroxy-1,5-naphthyridines.[3] The reaction proceeds in two main stages: the condensation of a 3-aminopyridine with a malonic ester derivative, followed by a thermal intramolecular cyclization.[3]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

Causality: This protocol outlines the synthesis of the key ester intermediate. The reaction of 3-aminopyridine with diethyl ethoxymethylenemalonate (DEEM) forms a vinylogous amide, which upon heating in a high-boiling solvent, undergoes a 6-electron electrocyclization to form the dihydronaphthyridine ring system.[3]

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Ethanol

Procedure:

-

Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration and washed with a suitable solvent like ethanol to afford the desired ester.

Hydrolysis to the Carboxylic Acid

The final step in the synthesis of the title compound is the hydrolysis of the ethyl ester. This is typically achieved through saponification with a base, followed by acidification to protonate the carboxylate.[4][5]

Experimental Protocol: Synthesis of 4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid

Causality: This protocol describes the conversion of the ethyl ester to the final carboxylic acid. The ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt, which is then neutralized with acid to yield the desired product.

Materials:

-

Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Saponification: The ethyl ester is suspended in an aqueous solution of sodium hydroxide and heated to reflux for several hours (e.g., 16 hours) until the hydrolysis is complete.

-

Acidification: The reaction mixture is cooled, and the pH is adjusted to approximately 3 with hydrochloric acid.

-

Isolation: The precipitated 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is collected by filtration, washed with water, and dried.

Spectroscopic Characterization

The structural elucidation of this compound and its analogs relies on standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The aromatic protons of the naphthyridine core are expected to appear in the downfield region of the spectrum. The carboxylic acid proton will be observed as a broad singlet at a chemical shift greater than 10 ppm.[6]

-

¹³C NMR Spectroscopy: The aromatic carbons typically resonate between 120-155 ppm, while the carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a chemical shift greater than 165 ppm.[6]

-

Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid will be present around 1700-1730 cm⁻¹.[6]

-

Mass Spectrometry (MS): The molecular ion peak (M+) is expected at m/z 174. Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18) and the carboxyl group (M-45).[6]

Key Biological Activities and Therapeutic Potential

Derivatives of the 1,5-naphthyridine core have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity: Topoisomerase Inhibition

A significant area of investigation for 1,5-naphthyridine derivatives is their potential as anticancer agents.[7] Many of these compounds exert their cytotoxic effects by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[8][9] By stabilizing the covalent complex between topoisomerase I and DNA, these inhibitors lead to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis in cancer cells.[2]

-

The C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a substituent at the C-2 position, have been identified as important for cytotoxicity against various cancer cell lines.[10][11]

-

The presence of halogen atoms in substituents at the C-3 position has been correlated with potent anticancer effects.[12]

Diagram: Mechanism of Topoisomerase I Inhibition

Caption: Mechanism of Topoisomerase I inhibition by 1,5-naphthyridine analogs.

Experimental Protocol: Topoisomerase I Inhibition Assay (Plasmid-Based)

Causality: This assay is designed to identify compounds that inhibit the catalytic activity of topoisomerase I or stabilize the cleavage complex. The conversion of supercoiled plasmid DNA to its relaxed form by the enzyme is monitored by agarose gel electrophoresis.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

5x Loading dye

-

Agarose gel electrophoresis system

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup: In a microcentrifuge tube on ice, combine the 10x reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations. Adjust the volume with distilled water.

-

Enzyme Addition: Add purified topoisomerase I to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding the loading dye. For detecting cleavage complexes, add SDS followed by proteinase K digestion.

-

Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA compared to the control indicates inhibition.

Inhibition of TGF-β Type I Receptor (ALK5)

Several 1,5-naphthyridine derivatives have emerged as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5).[13][14] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis.[13] By inhibiting ALK5, these compounds can block the downstream signaling cascade.

| Compound | Target | IC₅₀ (nM) | Reference |

| Compound 15 | ALK5 Autophosphorylation | 6 | [14] |

| Compound 19 | ALK5 Autophosphorylation | 4 | [14] |

Diagram: TGF-β/ALK5 Signaling Pathway and Inhibition

Caption: Inhibition of the TGF-β/ALK5 signaling pathway by 1,5-naphthyridine analogs.

Experimental Protocol: ALK5 Kinase Assay (ADP-Glo™ Format)

Causality: This assay measures the kinase activity of ALK5 by quantifying the amount of ADP produced during the phosphorylation of a peptide substrate. A decrease in ADP production in the presence of a test compound indicates inhibition.[3][15]

Materials:

-

Recombinant human TGFβR1 (ALK5)

-

TGFBR1 Peptide Substrate

-

ATP

-

5x Kinase Assay Buffer

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

Test compounds

Procedure:

-

Master Mix Preparation: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.

-

Plate Setup: Add the master mix to the wells of a 96-well plate. Add the test inhibitor at various concentrations to the appropriate wells.

-

Reaction Initiation: Add diluted ALK5 kinase to the wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

ADP Detection: Add the ADP-Glo™ reagent to all wells, which terminates the kinase reaction and depletes the remaining ATP.

-

Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

Antibacterial Activity

While the 1,8-naphthyridine isomer is more famously associated with antibacterial agents like nalidixic acid, derivatives of the 1,5-naphthyridine scaffold also exhibit promising antimicrobial activity.[13][16] These compounds often target bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[17]

-

A narrow range of substitutions at the C-2 and C-7 positions of the 1,5-naphthyridine core is tolerated for optimal antibacterial activity.[18]

-

An alkoxy group (e.g., methoxy) or a cyano group at C-2, and a halogen or hydroxyl group at C-7, appear to be favorable for activity.[18]

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Dioxane-linked 1,5-naphthyridine derivatives | Various bacteria | 12.5–100 | [13] |

| Guanidinomethyl 1,5-naphthyridine derivative (18) | S. aureus (MSSA) | - | [19] |

| Guanidinomethyl 1,5-naphthyridine derivative (18) | S. aureus (MRSA) | - | [19] |

| Guanidinomethyl 1,5-naphthyridine derivative (18) | E. faecalis (VRE) | - | [19] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][14][16][20]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test compounds

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly versatile and promising class of compounds in medicinal chemistry. Their synthetic accessibility and the diverse range of potent biological activities make them an attractive starting point for the development of novel therapeutics for a variety of diseases, including cancer and infectious diseases. Future research in this area should focus on:

-

Expansion of Chemical Space: The synthesis and evaluation of a broader range of derivatives to establish more comprehensive structure-activity relationships for various biological targets.

-

Mechanism of Action Studies: Further elucidation of the molecular mechanisms by which these compounds exert their biological effects.

-

Optimization of Pharmacokinetic Properties: Modification of the core scaffold and its substituents to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

References

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed. Available from: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

-

Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed. Available from: [Link]

-

Broth microdilution - Wikipedia. Available from: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives | Scilit. Available from: [Link]

-

TGFßR1 (ALK5), Active. Available from: [Link]

-

TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

-

Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC - NIH. Available from: [Link]

-

Topoisomerase Assays - PMC - NIH. Available from: [Link]

-

Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents - PubMed. Available from: [Link]

-

[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed. Available from: [Link]

-

Topoisomerase Assays - PMC - NIH. Available from: [Link]

-

[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents] - PubMed. Available from: [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC - NIH. Available from: [Link]

-

Structure–activity relationship (SAR) and docking studies of... - ResearchGate. Available from: [Link]

-

Synthesis of some 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids. Available from: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing. Available from: [Link]

-

Synthesis of ethyl 1-amino-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate. Available from: [Link]

-

Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents - Bentham Science Publisher. Available from: [Link]

-

Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction - ResearchGate. Available from: [Link]

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. Available from: [Link]

-

Antimicrobial Activity of Naphthyridine Derivatives - MDPI. Available from: [Link]

-

TGFßR1 (ALK5) Kinase Assay Kit - BPS Bioscience. Available from: [Link]

-

Broad-spectrum antibiotics containing a 1,5-naphthyridine core. - ResearchGate. Available from: [Link]

-

Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - ResearchGate. Available from: [Link]

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC. Available from: [Link]

-

(PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - ResearchGate. Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. Available from: [Link]

-

12.11: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

-

Synthesis from Carboxylic Acid Derivatives - NF Jain and CE Masse. Available from: [Link]

-

7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II - KPU Pressbooks. Available from: [Link]

Sources

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. A Simplified Protocol for High-Yield Expression and Purification of Bacterial Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Antimicrobial Activity of Naphthyridine Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. protocols.io [protocols.io]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. Antimicrobial Activity of Naphthyridine Derivatives [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Broth microdilution - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,5-Naphthyridine-3-carboxylic acid (CAS 90418-64-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold, a heterocyclic aromatic compound composed of two fused pyridine rings, represents a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities. Derivatives of 1,5-naphthyridine have shown significant promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents, making them a focal point of intensive research in drug discovery and development.[1][2][3] This guide provides a comprehensive technical overview of 1,5-Naphthyridine-3-carboxylic acid, a key derivative that serves as a versatile building block for the synthesis of novel therapeutic candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 90418-64-7 | [4] |

| Molecular Formula | C₉H₆N₂O₂ | [4] |

| Molecular Weight | 174.16 g/mol | [4] |

| Appearance | Solid (form) | [4] |

| InChI Key | BWIFRKKQXKCKQQ-UHFFFAOYSA-N | [4] |

| SMILES | OC(=O)c1cnc2cccnc2c1 | [4] |

Further experimental data such as melting point and solubility in various solvents are not consistently reported in publicly available literature and should be determined empirically.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through a multi-step process, often commencing with the construction of the naphthyridine core followed by functional group manipulation. A prevalent strategy involves the synthesis of an ester precursor, which is subsequently hydrolyzed to the desired carboxylic acid.[1][5]

Core Synthesis: The Gould-Jacobs Reaction

A foundational method for constructing the 1,5-naphthyridine skeleton is the Gould-Jacobs reaction.[5] This reaction involves the condensation of a 3-aminopyridine with a malonic acid derivative, followed by a thermal cyclization. This approach is highly valued for its reliability and versatility in generating substituted 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylates, which are key intermediates.[5]

Experimental Protocol: Synthesis of Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (A Precursor)

This protocol outlines a typical Gould-Jacobs reaction for the preparation of a key intermediate.

Materials:

-

3-Aminopyridine

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Ethanol

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of 3-aminopyridine and diethyl ethoxymethylenemalonate is heated. This initial step forms the corresponding anilinomethylenemalonate intermediate.

-

Cyclization: The intermediate from the previous step is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. This thermal cyclization results in the formation of ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate.[5]

-

Work-up: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent, like ethanol, to remove residual diphenyl ether.[5]

Final Step: Hydrolysis to this compound

The ester functionality of the synthesized precursor is then hydrolyzed to yield the final carboxylic acid. This is a standard and efficient transformation in organic synthesis.[1]

Experimental Protocol: Hydrolysis of Ethyl 1,5-Naphthyridine-3-carboxylate

Materials:

-

Ethyl 1,5-naphthyridine-3-carboxylate (or a related ester precursor)

-

Sodium hydroxide (or Lithium hydroxide)

-

Ethanol (or a mixture of THF and water)

-

Hydrochloric acid

Procedure:

-

Saponification: The ester is dissolved in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water. An aqueous solution of a base, typically sodium hydroxide or lithium hydroxide, is added.[6] The reaction mixture is stirred, often with heating (reflux), for a period of 1 to 5 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[6][7]

-

Acidification: After cooling the reaction mixture to room temperature, the solvent may be partially removed under reduced pressure. The resulting aqueous solution is then acidified, typically with 1M hydrochloric acid, until the pH is acidic (around 3-4).[7]

-

Isolation: The precipitated this compound is collected by filtration, washed with water to remove any inorganic salts, and then dried to afford the final product.[7]

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated, publicly available spectrum for this specific compound is not readily found, the expected spectral data can be inferred from the analysis of the parent 1,5-naphthyridine and related carboxylic acid-containing heterocycles.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons in the range of δ 120-160 ppm. The carbonyl carbon of the carboxylic acid is characteristically deshielded and will appear at a chemical shift greater than δ 165 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group is expected around 1700-1730 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (174.16 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).

Reactivity and Use as a Synthetic Intermediate

The reactivity of this compound is dictated by the interplay of the electron-deficient naphthyridine ring system and the versatile carboxylic acid functionality.

-

Reactions at the Carboxylic Acid Group: The carboxylic acid moiety can undergo a variety of standard transformations, including:

-

Esterification: Conversion to esters through reaction with alcohols under acidic conditions or using coupling agents.

-

Amide Coupling: Formation of amides by reaction with amines using peptide coupling reagents (e.g., EDC, HOBt). This is a widely used strategy for generating libraries of bioactive compounds.[8]

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

-

Conversion to Acyl Halides: Transformation into the more reactive acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

-

-

Reactions on the Naphthyridine Ring: The electron-deficient nature of the pyridine rings makes the 1,5-naphthyridine core susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or after conversion of a hydroxyl group to a better leaving group (e.g., a halide).

Caption: Key derivatization reactions of this compound.

Applications in Drug Discovery

While specific biological activity data for this compound itself is limited in the public domain, its role as a key synthetic intermediate is well-established. The broader class of 1,5-naphthyridine derivatives has demonstrated significant therapeutic potential.

-

Anticancer Activity: Numerous 1,5-naphthyridine derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of crucial enzymes like topoisomerase II, which is essential for DNA replication and repair.[9]

-

Antimicrobial Activity: The naphthyridine scaffold is a well-known pharmacophore in the development of antibacterial agents. While the 1,8-naphthyridine core of nalidixic acid is more famous, derivatives of 1,5-naphthyridine have also shown promising activity against a range of Gram-positive and Gram-negative bacteria.[10]

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion